N,N-Dimethyloctanamide

Beschreibung

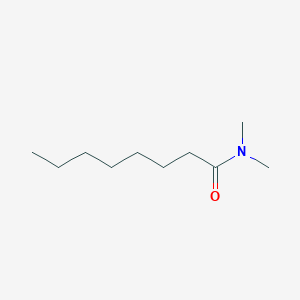

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUBWHAOUIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027364 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1118-92-9 | |

| Record name | N,N-Dimethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLOCTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO63R4XJMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Analytical Characterization of N,n Dimethyloctanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dimethyloctanamide

NMR spectroscopy is a powerful analytical tool for providing detailed information about the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound provides a precise map of the proton environments in the molecule. The signals are characterized by their chemical shift (δ), multiplicity, and integration.

A key feature of the ¹H NMR spectra of N,N-dialkylamides is the observation of distinct signals for the two N-methyl groups. Due to the partial double bond character of the carbon-nitrogen (C-N) amide bond, rotation is restricted. This restricted rotation makes the two methyl groups chemically non-equivalent, resulting in two separate singlets in the spectrum, typically observed around 2.9-3.0 ppm.

The protons of the octyl chain appear in distinct regions of the spectrum. The α-methylene protons (adjacent to the carbonyl group) are deshielded by the electron-withdrawing carbonyl and typically resonate as a triplet around 2.3 ppm. The protons of the other methylene (B1212753) groups in the long alkyl chain overlap in a complex multiplet, usually found in the 1.2-1.6 ppm range. The terminal methyl group of the octyl chain is the most shielded and appears as a triplet at approximately 0.8-0.9 ppm.

Table 1: Representative ¹H NMR Signal Assignments for this compound Note: The following data are representative and based on typical chemical shifts for long-chain N,N-dialkylamides. Exact values can vary based on solvent and experimental conditions.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.88 | Triplet | 3H |

| -(CH₂)₅- | ~1.2-1.4 | Multiplet | 10H |

| -CH₂- (β to C=O) | ~1.60 | Quintet | 2H |

| -CH₂- (α to C=O) | ~2.30 | Triplet | 2H |

| N-CH₃ (cis to C=O) | ~2.95 | Singlet | 3H |

| N-CH₃ (trans to C=O) | ~2.99 | Singlet | 3H |

¹³C NMR Spectral Analysis and Structural Elucidation

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in this compound. The carbonyl carbon is the most deshielded and appears significantly downfield.

The key signals in the ¹³C NMR spectrum are the carbonyl carbon, which is typically found around 170-173 ppm, and the two N-methyl carbons, which resonate at approximately 35 and 38 ppm. The non-equivalence observed in the ¹H NMR for the methyl groups is also reflected in the ¹³C spectrum. The carbons of the octyl chain are observed in the upfield region of the spectrum, with the α-carbon appearing around 35 ppm and the terminal methyl carbon near 14 ppm.

Table 2: Representative ¹³C NMR Signal Assignments for this compound Note: The following data are representative and based on typical chemical shifts for long-chain N,N-dialkylamides. libretexts.org Exact values can vary based on solvent and experimental conditions.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O | ~172.8 |

| N-CH₃ (cis to C=O) | ~35.2 |

| N-CH₃ (trans to C=O) | ~37.5 |

| Cα (adjacent to C=O) | ~35.0 |

| Cβ | ~25.0 |

| Cγ, Cδ, Cε, Cζ | ~29.1 - 31.7 |

| Cη | ~22.6 |

| Cθ (terminal) | ~14.1 |

Advanced NMR Techniques for this compound Derivatives

While 1D NMR is sufficient for routine characterization, advanced 2D NMR techniques can be employed for unambiguous structural confirmation, especially for complex derivatives or mixtures. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show correlations between adjacent methylene groups in the octyl chain, allowing for a sequential walk-through assignment from the α-methylene protons to the terminal methyl group. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.comcolumbia.edu It is invaluable for assigning the carbons of the alkyl chain by linking them to their attached protons, whose signals are more resolved. Each CH, CH₂, and CH₃ group would produce a cross-peak connecting its ¹H and ¹³C chemical shifts. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.org For instance, an HMBC spectrum would show a correlation from the N-methyl protons to the carbonyl carbon, confirming the amide structure. It would also show correlations from the α-protons to the carbonyl carbon and the β-carbon, further solidifying the structural assignment. columbia.edu

These advanced methods are particularly useful in the structural elucidation of novel derivatives of this compound or for analyzing its presence in complex mixtures where signal overlap in 1D spectra can be a significant issue.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and is widely used for reaction monitoring and quality control.

Characteristic Vibrational Modes and Amide Functional Group Identification

The IR spectrum of this compound is dominated by absorptions corresponding to its amide and alkyl functionalities. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, which appears in the region of 1630-1660 cm⁻¹. For this compound specifically, this peak is observed at approximately 1650 cm⁻¹. rsc.org The position of this band is characteristic of a tertiary amide.

Other important vibrational modes include:

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ arise from the C-H stretching vibrations of the numerous methylene and methyl groups in the octyl and N-dimethyl moieties.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amide typically appears in the fingerprint region, but can be difficult to assign definitively due to its moderate intensity and overlap with other signals.

CH₂/CH₃ Bending: Vibrations corresponding to the bending (scissoring and rocking) of the CH₂ and CH₃ groups are found in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide I) | ~1650 rsc.org | Strong, Sharp |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| CH₂/CH₃ Bend | 1350 - 1470 | Medium-Variable |

Application in Reaction Monitoring and Purity Assessment

FT-IR spectroscopy serves as a practical tool for real-time monitoring of the synthesis of this compound. jasco-global.com For example, in the common synthesis route involving the reaction of octanoyl chloride with dimethylamine (B145610), the progress of the reaction can be tracked by monitoring the disappearance of the reactant's characteristic carbonyl chloride C=O stretching peak, which is found at a higher frequency (around 1800 cm⁻¹). The simultaneous appearance and increase in the intensity of the amide C=O peak at ~1650 cm⁻¹ signals the formation of the desired product. This in-situ analysis allows for precise determination of reaction completion and optimization of reaction conditions. mt.com

Furthermore, IR spectroscopy is used for purity assessment of the final product. The IR spectrum of a synthesized batch of this compound can be compared to that of a pure, authenticated reference standard. The absence of extraneous peaks, such as those corresponding to unreacted starting materials (e.g., O-H stretch from octanoic acid if used as a starting material) or by-products, confirms the purity of the sample.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of compounds like this compound, as well as in identifying and quantifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS). medistri.swiss It is a cornerstone for assessing the purity of volatile compounds such as this compound and for creating a detailed profile of any impurities present.

In this process, the sample is first vaporized and injected into the GC, where it travels through a column. The components of the mixture are separated based on their volatility and interactions with the column's stationary phase. medistri.swiss As each separated component exits the GC column, it enters the mass spectrometer. There, it is ionized, typically by an electron beam, which causes the molecule to fragment into characteristic pieces. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a chemical "fingerprint" for the substance. medistri.swiss

For this compound, GC-MS analysis allows for the detection of residual starting materials, by-products from synthesis, or degradation products. For instance, commercial preparations of this compound often contain N,N-dimethyldecanamide as a related substance. tga.gov.aucipac.org GC-MS can effectively separate and identify these two compounds. The purity of a sample is determined by comparing the area of the main peak (this compound) to the total area of all detected peaks.

The mass spectrum of this compound shows characteristic peaks that are used for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this purpose. nih.govnih.gov

Table 1: Key Mass Spectrum Fragments for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| Top Peak (m/z) | 58 |

| 2nd Highest Peak (m/z) | 45 |

| 3rd Highest Peak (m/z) | 72 |

Data sourced from PubChem CID 14240. nih.gov

While standard GC-MS is excellent for routine identification, High-Resolution Mass Spectrometry (HRMS) is employed for the unambiguous confirmation of a compound's elemental composition. HRMS instruments, such as ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight), can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. massbank.eu

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₀H₂₁NO), the theoretical exact mass is distinct from that of other molecules that might have the same nominal mass of 171. By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed with high confidence. thermofisher.com This is a critical step in the structural elucidation of new substances and for confirming the identity of reference standards.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO |

| Theoretical Exact Mass | 171.16231430 Da |

| Instrumentation | ESI-QTOF |

Data sourced from MassBank EU. massbank.eu

Chromatographic Techniques for this compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are widely used for purification, quantification, and quality control.

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a robust and widely used method for the quantitative analysis of volatile compounds like this compound. researchgate.net In a quantitative GC method, a precise volume of the sample is injected into the instrument. The area under the resulting chromatographic peak for this compound is directly proportional to its amount in the sample.

By calibrating the instrument with standards of known concentration, the exact percentage purity of a sample can be determined. This technique is essential for quality control in manufacturing, ensuring that the product meets specifications. GC is also effective in monitoring for the presence of foreign substances or contaminants in commercial products. cipac.org The choice of GC column and temperature programming is critical for achieving clear separation between this compound and potential impurities, such as other fatty acid amides or residual solvents. researchgate.net

While GC is well-suited for volatile amides, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile derivatives, thermally unstable compounds, or analysis within complex sample matrices. researchgate.net HPLC separates components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC that uses smaller particles and higher pressures, has been successfully used to characterize the composition of complex formulations containing N,N-dimethyldecanamide, a close analogue of this compound. semanticscholar.org These methods often use reversed-phase columns and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. semanticscholar.orgresearchgate.net Detection is commonly achieved using a UV detector. researchgate.net HPLC methods are valuable for stability studies and for the analysis of this compound in formulations where other ingredients might interfere with GC analysis.

Quantifying a specific compound in a complex matrix—such as an agricultural formulation, environmental water, or biological tissue—presents significant analytical challenges due to the presence of numerous interfering substances. tga.gov.aueuropa.eunih.gov this compound is used as a solvent in some agricultural chemical products, making its quantification in these and environmental matrices necessary. tga.gov.aueuropa.eu

Successful analysis requires a robust sample preparation step to isolate this compound from the matrix. Techniques like Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) are often employed for this purpose. thuenen.de Following extraction, a highly selective and sensitive analytical method is needed. The combination of liquid chromatography with tandem or high-resolution mass spectrometry (LC-MS/MS or LC-HRMS) is the state-of-the-art approach for this task. semanticscholar.orgmdpi.com This combination provides the high degree of certainty needed to detect and accurately quantify trace levels of this compound in challenging samples. For example, suspect screening of environmental samples using HRMS has identified this compound as a contaminant of emerging concern. skagitcounty.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethyldecanamide |

| Methanol |

| Acetonitrile |

| N,N,N'-trimethylethylenediamine |

| 2,6-diflurobenzyl bromine |

| Dimethyl sulfoxide (B87167) |

| Octanoyl chloride |

| Thionyl dichloride |

| N,N-dimethylformamide |

| N-cyclohexylmethylamine |

| N-cyclohexyl-N-methyloctanamide |

| Aniline |

| N-phenyloctanamide |

| N-methylformamide |

| N-Hydroxymethyl-N-methylformamide |

| N-hydroxymethylformamide |

| N-nitro methylamine |

| Methanimine |

| N-monomethylacetamide |

| N-Hydroxymethyl-N-methylacetamide |

| N-methylacetamide |

| Glyceryl monostearate |

| 1-monopalmitin |

| Hexaethylene glycol |

| 1,2-benzisothiazol-3(2H)-one |

| Diacetone alcohol |

| Dimethyl succinate |

| Acetyl tributyl citrate |

| 2,6-dimethylaniline |

| Benzamide |

| Tris[2-(2-hydroxyethoxy)ethyl]azanium |

| N,N-bis(2-hydroxyethyl)dimethyloctanamide |

| Nonaethylene glycol |

| Pentaethylene glycol |

| N,N-dihexyl-1-decanamine |

| Octyldimethylamine oxide |

| N,N-dimethyldodecylamine N-oxide |

| Perfluorooctanesulfonic acid |

| N,N-Diethyloctanamide |

| Diethyl caprylamide |

| Octanamide N,N-diethyl |

| Caprylic acid diethylamide |

Other Analytical Techniques for this compound

Titrimetric Methods for Acid Value and Water Content

Titrimetry is a quantitative chemical analysis method used to determine the concentration of an identified analyte. ncert.nic.in It involves the controlled addition of a reagent of known concentration (the titrant) to a solution of the substance being analyzed (the titrand) until the chemical reaction between the two is complete. ncert.nic.in For this compound, titrimetric methods are principally applied to determine its acid value and water content.

Acid Value Determination

The determination is typically carried out by dissolving a weighed amount of the this compound sample in a suitable solvent, commonly a neutralized alcohol like ethanol, and then titrating this solution with a standardized solution of potassium hydroxide (B78521) or sodium hydroxide. ksu.edu.safssai.gov.in An indicator, such as phenolphthalein, is used to signal the endpoint of the titration, which is observed by a persistent color change. seafdec.orgksu.edu.sa

Detailed Research Findings: The fundamental principle of acid-base neutralization titration is applied for determining the acid value. salempress.com The reaction involves the titration of free carboxylic acids (like octanoic acid, if present as an impurity) with a strong base. ksu.edu.sa The procedure requires careful preparation of the sample and titrant to ensure accuracy. fssai.gov.in For dark-colored samples, alternative indicators like Alkali Blue 6B may be used to enhance the visibility of the endpoint. fssai.gov.in The calculation of the acid value is performed using the volume and concentration of the alkali solution used and the weight of the sample. seafdec.org

Below is an interactive data table summarizing the typical reagents and conditions for acid value determination.

| Parameter | Description |

| Titrant | Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 N or 0.02 N). seafdec.orgfssai.gov.in |

| Solvent | Neutralized hot ethyl alcohol is commonly used to dissolve the sample. ksu.edu.safssai.gov.in |

| Indicator | Phenolphthalein is a common choice, with the endpoint being a faint pink color that persists for at least 15-30 seconds. seafdec.orgksu.edu.sa |

| Procedure | A weighed sample is dissolved in the solvent, the indicator is added, and the mixture is titrated against the standard alkali solution to the endpoint. ksu.edu.sa |

| Calculation | Acid Value (mg KOH/g) = (V × N × 56.11) / W, where V is the volume of alkali (mL), N is the normality of the alkali, 56.11 is the molecular weight of KOH, and W is the weight of the sample (g). seafdec.org |

Water Content Determination (Karl Fischer Titration)

The Karl Fischer (KF) titration is a highly specific and widely used standard method for determining water content in a vast array of solid, liquid, and gaseous samples. sigmaaldrich.comscharlab.com The method is based on the Bunsen reaction, where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, a base, and a suitable solvent. scharlab.com This specificity makes it superior to other methods like loss on drying, which may also detect the loss of other volatile components. For this compound, controlling the water content is critical as excess moisture can lead to hydrolysis. seafdec.org

There are two primary types of Karl Fischer titration:

Volumetric KF Titration: Best suited for samples with a water content of 0.1% or higher. scharlab.com A KF reagent containing iodine is added via a burette to the sample dissolved in a KF solvent (typically methanol-based) until an excess of iodine is detected, usually by a potentiometric electrode. eurofins.com.augoogle.com

Coulometric KF Titration: Ideal for samples with very low water content, typically below 1% (1000 ppm) down to the ppm level. scharlab.comeurofins.com.au In this technique, iodine is generated electrochemically in the titration cell, and the amount of water is quantified based on the total charge passed (coulombs) required to reach the endpoint. google.com

For substances like this compound that may not readily dissolve in standard KF solvents or could have interfering side reactions, the Karl Fischer oven method is an effective alternative. sigmaaldrich.comlcms.cz In this approach, the sample is heated in a sealed vial, and an inert gas stream carries the evaporated water into the titration cell for quantification. lcms.cz This prevents contamination of the cell and ensures that only the water content is measured. sigmaaldrich.comlcms.cz

Detailed Research Findings: The choice between volumetric and coulometric KF titration depends on the expected water content in the this compound sample. scharlab.com The reaction rate is pH-dependent, with an optimal range between pH 5.5 and 8 to ensure rapid and stoichiometric reaction. metrohmsiam.com Modern KF reagents often use imidazole (B134444) or other non-pyridine bases to act as a buffer. scharlab.com The solvent, typically methanol, must be anhydrous to ensure accurate results. nihs.go.jp For amides, selecting the appropriate solvent system and temperature (if using the oven method) is crucial to ensure complete water release without causing degradation of the sample. sigmaaldrich.com

An interactive data table summarizing the key aspects of Karl Fischer titration is provided below.

| Parameter | Volumetric Karl Fischer Titration | Coulometric Karl Fischer Titration |

| Applicability | Water content > 0.1% (1000 ppm). scharlab.com | Water content < 1% (down to ppm levels). scharlab.comeurofins.com.au |

| Principle | Titrant with a known concentration of iodine is added volumetrically. google.com | Iodine is generated electrochemically in situ from an iodide-containing reagent. google.com |

| Reagents | One-component (combined titrant) or two-component (separate solvent and titrant) systems. google.com | Anolyte (for the anode compartment) and catholyte (for the cathode compartment). |

| Endpoint Detection | Potentiometric (Bivoltammetric). eurofins.com.au | Potentiometric (Bivoltammetric). |

| Sample Handling | Direct addition to the titration vessel or use of the oven method. sigmaaldrich.com | Direct addition is not recommended for solids; oven method or sample extraction is preferred. sigmaaldrich.com |

Advanced Applications of N,n Dimethyloctanamide in Organic Synthesis and Catalysis

N,N-Dimethyloctanamide as a Catalytic Cosolvent in Cross-Coupling Reactions

This compound has been identified as a highly effective amphiphilic organic cosolvent that facilitates a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. scispace.com Its application has led to the development of efficient and general methods for synthesizing a wide range of (hetero)arylamines under continuous flow conditions. scispace.com

The palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-N bonds, has been significantly enhanced by the use of this compound. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com This reaction is pivotal for the synthesis of numerous pharmaceuticals, agrochemicals, and materials. researchgate.net The use of DMO as a "catalytic" cosolvent has been demonstrated to be effective for a general and efficient method for C-N cross-coupling in biphasic continuous-flow applications. researchgate.netcam.ac.uknih.gov This methodology has been successfully applied to generate a variety of biarylamines. researchgate.netnih.gov

A key challenge in transitioning C-N cross-coupling reactions to continuous-flow systems is the precipitation of inorganic salts and crystalline products, which can lead to reactor clogging. scispace.com this compound helps to mitigate this issue, enabling smoother and more reliable continuous processing. scispace.com

Table 1: Scope of the Palladium-Catalyzed C-N Cross-Coupling Reaction Using this compound as a Catalytic Cosolvent This table is interactive. You can sort and filter the data.

| Entry | Aryl/Heteroaryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Morpholine | 4-(4-Methoxyphenyl)morpholine | 92 |

| 3 | 2-Bromopyridine | N-Methylaniline | N-Methyl-N-(pyridin-2-yl)aniline | 88 |

| 4 | 4-Chlorobenzonitrile | Piperidine | 4-(Piperidin-1-yl)benzonitrile | 90 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | N-(3,5-Dimethylphenyl)benzylamine | 93 |

Data synthesized from research findings on palladium-catalyzed C-N cross-coupling reactions facilitated by this compound.

A significant hurdle in continuous flow chemistry is the formation and precipitation of solid byproducts, such as inorganic salts, which can lead to the clogging of reactors. scispace.comrsc.org This issue is particularly prevalent in reactions like palladium-catalyzed C-N cross-couplings. rsc.org The use of this compound as a cosolvent helps to alleviate this problem. scispace.com Its ability to improve the solubility of various components in the reaction mixture minimizes the precipitation that causes blockages, thereby enabling prolonged and stable operation of continuous flow systems. scispace.com

The practical utility of this compound is highlighted in its application to a three-step synthesis of Imatinib, the active pharmaceutical ingredient in Gleevec®. researchgate.netcam.ac.uknih.gov This synthesis was achieved in good yield without the need for solvent switches between steps, a significant advantage in streamlining pharmaceutical manufacturing. researchgate.netcam.ac.uknih.gov The integration of the C-N cross-coupling step, facilitated by DMO, into a multi-step continuous flow process demonstrates the potential of this cosolvent to simplify and improve the efficiency of API synthesis. scispace.comresearchgate.net

This compound in Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and straightforward scalability. researchgate.net this compound has proven to be a valuable tool in harnessing the full potential of this technology.

The use of this compound in continuous flow synthesis provides several key advantages. Its role as a catalytic cosolvent allows for the development of efficient and general methods for important transformations like C-N cross-coupling. researchgate.net By mitigating clogging issues, it enhances the robustness and reliability of continuous flow processes. scispace.com Furthermore, its application can eliminate the need for solvent switches in multi-step syntheses, leading to more streamlined and economical production of valuable compounds such as APIs. researchgate.netcam.ac.uknih.gov The ability to integrate multiple synthetic steps into a single, continuous process is a significant step forward in chemical manufacturing. scispace.com

Development of Multistep Flow Processes

The development of multistep continuous-flow synthesis represents a significant advancement in chemical manufacturing, offering improved efficiency, safety, and automation compared to traditional batch processes. nih.gov In these systems, sequential transformations are performed on a substrate as it moves through a series of reactors, often with integrated purification steps. chemrxiv.org this compound has been identified as a key enabling solvent in such processes.

A notable application is in the three-step flow synthesis of imatinib, the active pharmaceutical ingredient in Gleevec. nih.govresearchgate.net This synthesis involves a Buchwald-Hartwig amination, a challenging C-N cross-coupling reaction. Researchers developed a biphasic continuous-flow method using this compound as a "catalytic" cosolvent with toluene (B28343). nih.gov The use of a toluene/DMO mixture containing as little as 10% DMO was found to be highly effective. nih.gov This process demonstrates how this compound can facilitate complex, multi-step sequences in a continuous manner, a paradigm shift in the assembly of complex molecules like active pharmaceutical ingredients. nih.govtga.gov.au

Integration with In-line Purification and Solvent Switching Strategies

In the aforementioned three-step synthesis of imatinib, the use of this compound as a cosolvent was crucial for creating a process that required no solvent switches. nih.govresearchgate.net This is a significant advantage, as solvent switching in a continuous flow setup typically requires specialized equipment like membrane-based separators or distillation units to exchange the reaction medium. nih.gov By maintaining a consistent solvent system across multiple steps, the process is streamlined, reducing equipment footprint and potential points of failure. The ability to perform sequential C-N cross-coupling reactions without the need for intermediate purification or solvent exchange highlights the utility of this compound in designing more efficient and integrated flow processes. nih.gov

This compound in C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. nih.govbiosynce.com Amide moieties, such as the one present in this compound, can act as directing groups, guiding a catalyst to a specific C-H bond to achieve high regioselectivity.

Amide-Directed C(sp³)-H Borylation Catalysis

The amide functional group is an effective directing group for the borylation of C(sp³)-H bonds, which converts a C-H bond into a C-B bond, creating a versatile synthetic intermediate. Research has demonstrated that an iridium catalyst system can be used for the directed C(sp³)-H borylation of N-methyl amides. In this process, the amide group chelates to the iridium center, directing the catalytic activation to a specific C-H bond on one of the N-alkyl groups.

This methodology is directly applicable to this compound, where the N,N-dimethylamide group can direct the iridium catalyst to the C-H bonds of the N-methyl groups. A key advantage of this system is that it achieves exclusive mono-borylation, preventing the formation of over-borylated byproducts. This precision allows the amide substrate to be used as the limiting reagent, a significant improvement over other catalytic systems.

High N-Methyl Selectivity in Functionalization Reactions

A critical aspect of the iridium-catalyzed C(sp³)-H borylation is its high selectivity for the N-methyl C-H bonds over other C-H bonds within the molecule. For a substrate like this compound, which contains a long aliphatic chain (the octanoyl group) with numerous methylene (B1212753) (C(sp³)-H) bonds, this selectivity is particularly noteworthy. The catalytic system shows a distinct preference for activating the N-methyl C-H bond.

This high selectivity is attributed to the formation of a stable five-membered metallocycle intermediate during the C-H activation step, which directs the catalyst to the methyl groups attached to the nitrogen atom. nih.gov Kinetic isotope effect studies have confirmed that C-H activation is the rate-limiting step in this catalytic cycle. The ability to selectively functionalize the N-methyl position opens up pathways for late-stage modification of complex molecules containing an N,N-dimethylamide moiety.

Table 1: Iridium-Catalyzed C(sp³)-H Borylation of Representative N,N-Dimethyl Amides This table presents data for analogous N,N-dimethyl amides to illustrate the catalytic process applicable to this compound.

| Entry | Amide Substrate | Product | Isolated Yield |

|---|---|---|---|

| 1 | N,N-Dimethylacetamide | N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-N-methylacetamide | 63% |

| 2 | N,N-Dimethylpivalamide | N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-N-methylpivalamide | 75% |

| 3 | N,N-Dimethylisobutyramide | N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-N-methylisobutyramide | 71% |

Data sourced from research on amide-directed iridium C(sp³)-H borylation catalysis.

This compound in Other Catalytic Processes

Role in Enzyme Interactions and Protein Folding Studies

Currently, there is a lack of specific research in the scientific literature detailing the role of this compound in enzyme interactions or protein folding studies. While studies exist on the enzymatic degradation of the smaller amide N,N-Dimethylformamide (DMF) by the enzyme N,N-dimethylformamidase, these findings cannot be directly extrapolated to this compound due to differences in molecular size, structure, and hydrophobicity. nih.gov Similarly, research into the effects of polar aprotic solvents on enzyme stability and activity has focused on compounds like DMF and dimethyl sulfoxide (B87167) (DMSO), with no specific data available for this compound. Therefore, the specific interactions of this compound with enzymes and its potential effects on protein folding remain an area for future investigation.

Catalytic Applications Beyond Cross-Coupling

While the role of this compound in cross-coupling reactions is significant, its utility extends to other domains of catalysis, primarily as a high-performance solvent and reaction medium. Its inherent properties, such as a high boiling point, excellent solvency for a wide range of organic compounds, and low volatility, make it a valuable component in various catalytic systems, contributing to enhanced efficiency and stability. biosynce.com

In the realm of homogeneous catalysis , this compound serves as a robust medium that can provide a stable environment for both the catalyst and the reactants. Its ability to facilitate reactions at elevated temperatures without significant solvent loss can lead to more efficient catalytic processes, potentially resulting in higher yields and a reduction in by-products. biosynce.com

One of the notable applications of this compound beyond cross-coupling is in the field of polymer science . It is investigated for its role in both the synthesis and modification of polymers. During polymer synthesis, it can function as a reaction medium or a co-solvent. Its capacity to dissolve monomers and polymers facilitates the polymerization process, which can lead to polymers with more uniform molecular weights and improved properties. biosynce.com

A specific example is in the synthesis of polyurethanes . This compound can be employed to dissolve the diisocyanate and polyol monomers, ensuring a homogeneous reaction mixture. This homogeneity is crucial for producing polyurethanes with enhanced mechanical properties, such as higher tensile strength and greater flexibility. biosynce.com

Furthermore, this compound is being explored as a potential green alternative to traditional solvents in various chemical processes. biosynce.com Conventional solvents often pose environmental and health risks due to their high volatility and toxicity. biosynce.com In contrast, the relatively low volatility of this compound helps to minimize the emission of volatile organic compounds (VOCs). biosynce.com

While detailed quantitative data on the catalytic performance of this compound in a wide array of specific catalytic reactions beyond cross-coupling is not extensively documented in publicly available literature, its role as a specialized solvent in polymerization is a key area of its application. The following table provides a summary of its general applications in this context.

| Catalytic Application Area | Role of this compound | Potential Advantages |

| Homogeneous Catalysis | Reaction Medium | Stable reaction environment, allows for high-temperature reactions, potential for higher yields and fewer by-products. biosynce.com |

| Polymer Synthesis | Reaction Medium / Co-solvent | Facilitates dissolution of monomers and polymers, promotes uniform molecular weight distribution. biosynce.com |

| Polyurethane Synthesis | Solvent for Monomers | Ensures homogeneous reaction mixture, leads to improved mechanical properties of the polymer. biosynce.com |

N,n Dimethyloctanamide in Material Science and Engineering

N,N-Dimethyloctanamide in Polymer Chemistry

The efficacy of a solvent in polymer chemistry is dictated by its ability to dissolve polymers, influence reaction kinetics, and modify the physical properties of the final material. This compound's balanced amphiphilic nature makes it a valuable solvent for a range of polymer systems.

Solubility of High Molecular Weight Polymers

This compound has demonstrated promise as a solvent for various organic compounds, including a range of polymers and resins. biosynce.com Amide-type polar aprotic solvents are known for their excellent ability to dissolve high-performance, high molecular weight polymers that are often difficult to process. For instance, polymers like polyamide-imides (PAIs), known for their thermal stability, exhibit excellent solubility in solvents such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF). hsu.ac.ir

The structural similarity of this compound to these conventional amide solvents allows it to effectively dissolve polymers with polar functional groups. Its ability to act as a reaction medium or co-solvent can facilitate polymerization processes, leading to polymers with more uniform molecular weights and enhanced properties. biosynce.com For example, in polyurethane synthesis, it can be used to dissolve the diisocyanate and polyol monomers, ensuring a homogeneous reaction mixture. biosynce.com

Table 1: Solubility of Polymer Classes in N,N-Dialkylamide Solvents This table is a generalized representation based on the known solvency of the amide functional group.

| Polymer Class | Examples | Solubility Profile in Amide Solvents |

|---|---|---|

| Polyamide-imides (PAIs) | - | Amorphous PAIs readily dissolve. hsu.ac.ir |

| Polyurethanes | Elastomers, foams, coatings | Monomers (diisocyanates, polyols) and polymer are often soluble. biosynce.com |

| Polyacrylamides | Poly(N,N-dimethylacrylamide) | Soluble, used in synthesis. nih.gov |

Influence of Alkyl Chain Length on Solvent Properties in Polymer Systems

The properties of N,N-dialkylamides as polymer solvents are significantly influenced by the length of the alkyl chain attached to the carbonyl group. This chain length dictates the balance between the solvent's polarity, imparted by the amide group, and its nonpolar character.

This compound possesses an eight-carbon (octyl) chain, which gives it a more pronounced nonpolar character compared to shorter-chain analogues like N,N-dimethylacetamide (C2) or N,N-dimethylformamide (C1). This structural feature is crucial for its interaction with polymers. The octyl tail enhances its ability to dissolve polymers that have significant nonpolar or hydrophobic segments. Conversely, the polar N,N-dimethylamide head ensures interaction with polar moieties within the polymer chain.

This balance allows this compound to be an effective solvent for a broader range of polymers, including those with mixed polarity. The longer alkyl chain can create more effective steric separation between polymer chains, potentially leading to a greater reduction in solution viscosity compared to shorter-chain solvents at the same concentration.

Table 2: Conceptual Influence of Alkyl Chain Length on N,N-Dimethylalkanamide Solvent Properties

| Property | Short Chain (e.g., Acetamide, C2) | Medium Chain (e.g., Octanamide, C8) | Long Chain (e.g., Dodecanamide, C12) |

|---|---|---|---|

| Polarity | High | Moderate | Lower |

| Affinity for Polar Polymers | High | Moderate | Lower |

| Affinity for Nonpolar Polymers | Low | Moderate | Higher |

| Viscosity Reduction | Effective for polar systems | Versatile, effective for mixed-polarity systems | Effective for nonpolar systems |

| Hydrophobicity | Low | Moderate | High |

This compound in Coatings and Adhesives

In the formulation of coatings and adhesives, solvents play a critical role in dissolving resins, controlling viscosity, and ensuring uniform application. This compound's properties make it a suitable candidate for these demanding applications.

Application as a Solvent for Resins and Polymers

This compound is utilized as a solvent in coating and adhesive formulations due to its strong solvency for a variety of resins and polymers. biosynce.com Its use has been identified in emulsifiable concentrate type agricultural chemical products and other coating applications. tga.gov.au The key criteria for a solvent in high-solids coating formulations include high compatibility with the resin, the ability to effectively reduce viscosity, chemical stability, and low odor. hsu.ac.ir

The compound's relatively high boiling point contributes to a slower evaporation rate, which can be advantageous in coating applications where a smooth, uniform film is desired. Its chemical stability ensures that it does not react with the resin or other components in the formulation, preserving the integrity of the coating. biosynce.com

This compound in Surfactant and Lubricant Formulations

While primarily used as a solvent, this compound also serves as a chemical intermediate or precursor in the synthesis of other functional molecules, particularly surfactants.

Role as a Precursor in Surfactant Production

Surfactants are amphiphilic molecules that are fundamental to detergents, emulsifiers, and foaming agents. Many high-performance surfactants, such as amine oxides and betaines, are synthesized from N,N-dimethylalkylamines. For example, N,N-Dimethyldodecylamine N-oxide is an amphoteric surfactant used in detergent formulations. nih.gov

This compound can serve as a precursor to the corresponding N,N-dimethyloctylamine through a chemical reduction of the amide group. This resulting amine, which possesses the same C8 alkyl chain, can then be converted into various types of surfactants. For instance, reaction with hydrogen peroxide can yield N,N-dimethyloctylamine oxide, while reactions with other specific reagents can produce betaine or sulfobetaine surfactants. This positions this compound as a valuable starting material for producing specialty surfactants where a C8 hydrophobic tail is desired for specific performance characteristics like emulsification or surface tension reduction. researchgate.net

Applications in Lubricant Formulations

This compound belongs to the class of fatty acid dialkylamides, which are recognized for their utility as additives in lubricant and fuel formulations. While specific tribological data for this compound is not extensively detailed in publicly available research, the functions of the broader class of fatty amides are well-documented, providing a strong indication of its potential performance. These compounds primarily serve as non-metallic, ashless friction modifiers, which are crucial for reducing energy consumption and enhancing the service life of mechanical components mdpi.com.

The primary mechanism by which these additives function involves the molecular structure common to fatty acid amides: a polar head group and a non-polar hydrocarbon tail. The polar amide group interacts with and adsorbs onto metal surfaces, while the non-polar hydrocarbon chain extends into the lubricant base oil upc.edu. This orientation creates a thin, low-shear film on the contacting surfaces, preventing direct metal-to-metal contact, which in turn reduces both friction and wear mdpi.comupc.edu.

Research on various fatty acid dialkylamides has demonstrated their effectiveness. For instance, studies on fatty acid diisopropanolamides in marine gas oil show that these additives significantly improve lubricity. The mechanism is attributed to the alignment of saturated fatty amide chains, which pack closely on the metal surface to provide a robust lubricating layer mdpi.com. The effectiveness of these additives can be realized at low concentrations, often in the range of 0.1 to 2.0 percent by weight of the total lubricant composition.

Table 1: Functional Properties of Fatty Acid Amides as Lubricant Additives

| Property | Description of Function | Mechanism of Action |

| Friction Reduction | Minimizes the frictional force between moving surfaces, leading to improved energy efficiency. | Forms a low-shear boundary film on metal surfaces through adsorption of the polar amide head upc.edu. |

| Wear Prevention | Reduces material loss from surfaces in relative motion, extending component life. | The adsorbed molecular layer acts as a protective barrier, preventing direct asperity contact mdpi.com. |

| Lubricity Enhancement | Improves the overall lubricating quality of the base oil, especially under boundary lubrication conditions. | Saturated and mono-unsaturated amide chains align to form a dense, durable lubricating film mdpi.com. |

This compound in Emulsion Technology

This compound is a versatile compound in emulsion technology, serving as both a powerful solvent and an effective emulsifier. Its utility is particularly noted in complex formulations such as those found in the agrochemical industry, where stability and environmental profile are critical painichemical.com.

Stabilization of Emulsions

As an emulsifier, this compound facilitates the creation and stabilization of emulsions by promoting the consistent mixing of immiscible liquids, such as oil and water painichemical.com. This capability is essential in formulations like emulsifiable concentrates, microemulsions, and water emulsions used in various industrial and agricultural products painichemical.com. Its molecular structure, featuring both hydrophilic (amide group) and lipophilic (octyl chain) characteristics, allows it to reside at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets. This ensures the homogeneity and long-term stability of the formulation, which is critical for consistent application and performance painichemical.com.

Use as a Green Solvent in Emulsion Formulations

There is a significant trend across industries to replace traditional, often hazardous, solvents with more environmentally benign alternatives. This compound has emerged as a potential green solvent for use in emulsion formulations biosynce.com. Compared to conventional solvents like hexane or chloroform, it possesses several advantageous properties.

Key among these is its relatively low volatility, which reduces the emission of volatile organic compounds (VOCs) into the atmosphere biosynce.com. Furthermore, it is considered less toxic than many traditional halogenated solvents biosynce.com. Its excellent solvency for a wide range of organic compounds makes it an effective and more sustainable choice for dissolving active ingredients within the oil phase of an emulsion, particularly in the development of eco-friendly agrochemical and industrial formulations biosynce.comresearchgate.net.

Influence on Rheological Properties and Physical Stability of Emulsions

The physical stability and rheological behavior of emulsions are critically influenced by their composition. Detailed research on submicron oil-in-water emulsions formulated with N,N-dimethyldecanamide, a compound structurally very similar to this compound, provides significant insights into these relationships. The study highlights that the concentration of the surfactant used in conjunction with the amide solvent is a determining factor for emulsion stability researchgate.net.

The physical stability of these emulsions is highly dependent on the concentration of the emulsifier. An insufficient amount can lead to recoalescence during the emulsification process and subsequent creaming over a short period. Conversely, excessively high concentrations can trigger destabilization through a mechanism known as depletion flocculation, which can also lead to coalescence researchgate.net. Optimal stability is achieved at intermediate surfactant concentrations where these destabilization processes are minimized researchgate.net. The rheological properties of the emulsion are directly linked to these stability phenomena; for instance, flocculation induced by processing can lead to a gel-type behavior in the emulsion's mechanical spectra researchgate.net. The combination of rheology, laser diffraction, and multiple light scattering techniques is effective for monitoring these destabilization processes researchgate.net.

Table 2: Effect of Surfactant Concentration on the Stability of N,N-Dimethyldecanamide Emulsions

| Surfactant Concentration | Primary Destabilization Mechanism | Resulting Emulsion State |

| Low (e.g., 1 wt%) | Recoalescence & Creaming | Unstable; rapid onset of creaming and insufficient droplet protection researchgate.net. |

| Intermediate (e.g., 2-3 wt%) | Minimal Destabilization | Optimal physical stability; coalescence is insignificant and creaming is substantially delayed researchgate.net. |

| High (e.g., 4-5 wt%) | Depletion Flocculation & Coalescence | Unstable; excess surfactant micelles trigger flocculation, leading to coalescence researchgate.net. |

Biological and Environmental Interactions of N,n Dimethyloctanamide

N,N-Dimethyloctanamide in Biological Systems

This compound is a disubstituted amide utilized in various formulations, including agricultural and cosmetic products, primarily for its solvent properties. painichemical.combiosynce.com Its interactions within biological systems are largely dictated by its chemical structure, which confers the ability to dissolve a range of compounds and interact with biological barriers.

Mechanism of Action as a Solvent in Biological Contexts

The efficacy of this compound as a solvent in biological contexts stems from its molecular structure, which features both a polar amide head and a non-polar eight-carbon alkyl tail. This amphiphilic nature allows it to interact favorably with a wide spectrum of solutes. In aqueous biological environments, its primary mechanism involves reducing the intermolecular forces between solute molecules, thereby facilitating their dispersion. For instance, in agricultural formulations, it is used to dissolve active ingredients in pesticides, ensuring their stability and effectiveness. painichemical.comtga.gov.au Its relatively non-polar character, however, makes it less effective for dissolving highly polar substances like inorganic salts. biosynce.com

Enhancement of Hydrophobic Compound Solubility and Transport

A key application of this compound is to enhance the solubility of hydrophobic (water-insoluble) compounds. biosynce.com Many active ingredients in pharmaceuticals, cosmetics, and agrochemicals are poorly soluble in water, which can limit their bioavailability and efficacy. biosynce.com this compound serves as a solubilizing agent by creating a more favorable microenvironment for these hydrophobic molecules. biosynce.com For example, it can dissolve active ingredients like vitamins or essential oils in cosmetic serums, ensuring they are uniformly distributed throughout the product for maximal effectiveness. biosynce.com This capability is crucial in the formulation of emulsifiable concentrates and microemulsions for pesticides, where it helps to dissolve the active components and promote the mixture of oil and water-based ingredients. painichemical.compainichemical.com

| Industry | Application | Function | Example Hydrophobic Compounds |

|---|---|---|---|

| Agrochemicals | Pesticide Formulations (e.g., Emulsifiable Concentrates) | Dissolves active ingredients to improve stability and efficacy. painichemical.com | Various pesticide active ingredients |

| Cosmetics | Serums, Creams | Ensures uniform dispersion of active ingredients. biosynce.com | Vitamins (e.g., Vitamin E), Essential Oils biosynce.com |

| Pharmaceuticals (exploratory) | Topical Drug Delivery Systems | Acts as a solubility and penetration enhancer. biosynce.com | Poorly soluble drug candidates biosynce.com |

Interactions with Cell Membranes and Permeability Influences

This compound's solvent properties can influence biological barriers such as the skin. It has been explored as a penetration enhancer in topical drug delivery systems. biosynce.com The mechanism for this involves temporarily increasing the permeability of the skin barrier, which allows drug molecules to penetrate more readily into the dermal layers. biosynce.com Solvents like this compound can interact with the lipid components of the stratum corneum, the outermost layer of the skin. By disrupting the highly ordered structure of these lipids, the solvent can create transient pathways, facilitating the passage of other molecules across the barrier. This interaction is a critical aspect of its function in certain pharmaceutical and cosmetic formulations designed for transdermal application.

Modulation of Biochemical Pathways via Enzyme/Receptor Interactions

This compound can interact with biochemical pathways, notably through its role as a pesticide synergist. painichemical.com In this capacity, it enhances the potency of a pesticide, suggesting it may interfere with enzymes in the target pest that would normally metabolize and detoxify the active ingredient. By inhibiting these metabolic pathways, the pesticide remains active for longer, increasing its effectiveness.

Furthermore, based on its chemical structure, this compound is expected to be a substrate for certain mammalian enzymes. Specifically, it is anticipated to undergo carboxamide hydrolysis mediated by amidase enzymes, which have broad substrate specificity. regulations.gov This metabolic process would break the amide bond, yielding octanoic acid and dimethylamine (B145610). biosynce.comregulations.gov This interaction demonstrates that the compound can be recognized and processed by metabolic enzymes, indicating a direct engagement with biochemical pathways.

Environmental Fate and Degradation Pathways of this compound

The environmental persistence and degradation of this compound are important considerations for its application in agriculture and other industries.

Hydrolytic Stability of this compound

This compound is generally considered to have good stability against hydrolysis under typical environmental conditions. painichemical.compainichemical.com However, this stability is pH-dependent. In the presence of strong acids or bases, the amide bond can be cleaved through hydrolysis, resulting in the formation of octanoic acid and dimethylamine. biosynce.com

Research on the structurally similar compound N,N-dimethyldecanamide provides insight into its likely behavior. A laboratory study investigating the hydrolysis of radiolabeled N,N-dimethyldecanamide over 30 days at 25°C found that hydrolysis was negligible across a range of pH values. regulations.gov This suggests that in typical environmental water bodies, this compound is likely to persist without significant degradation via hydrolysis. regulations.gov However, it is considered not readily biodegradable, which may lead to its persistence in soil and water. biosynce.com

| pH Level | Incubation Period | Temperature | Result |

|---|---|---|---|

| 5 | 30 days | 25°C | Hydrolysis was negligible regulations.gov |

| 7 | 30 days | 25°C | Hydrolysis was negligible regulations.gov |

| 9 | 30 days | 25°C | Hydrolysis was negligible regulations.gov |

Biodegradation in Water and Soil Environments

The biodegradability of this compound, a key factor in its environmental persistence, has been subject to conflicting reports. One source indicates that the compound is not readily biodegradable, suggesting it may persist in the environment for an extended period. biosynce.com This persistence can lead to potential contamination of soil and water sources. biosynce.com

This discrepancy highlights the need for further research to definitively characterize the biodegradation potential of pure this compound under various environmental conditions. Factors such as microbial population density, nutrient availability, temperature, and pH can all influence the rate and extent of biodegradation in soil and water.

Phototransformation in Air, Water, and Soil

In the presence of strong acids or bases, this compound can undergo hydrolysis, which involves the breaking of the amide bond to form octanoic acid and dimethylamine. biosynce.com In the atmosphere, related amide compounds such as N,N-dimethylformamide (DMF) are known to be degraded by chemical reactions with hydroxyl radicals. inchem.org While direct photolysis is considered a minor degradation pathway for DMF, these atmospheric reactions are a primary mechanism of its removal from the air. inchem.org Similarly, for N,N-diethyl-m-toluamide (DEET), another related amide, abiotic degradation through hydrolysis and photolysis in water is limited, with biodegradation being the main removal process. researchgate.net However, small amounts of DEET in the air are subject to rapid photo-oxidation by hydroxyl radicals. researchgate.net

Without specific experimental data for this compound, it can be inferred that its susceptibility to phototransformation in water and soil may be limited, but atmospheric degradation via hydroxyl radicals could be a relevant environmental fate pathway.

Comparison with Degradation Pathways of Related Amides (e.g., DMF)

Comparing the degradation of this compound with that of a more extensively studied short-chain amide, N,N-dimethylformamide (DMF), reveals common principles of amide breakdown.

The primary degradation process for DMF in surface water and soil is biodegradation. inchem.org This can occur under both aerobic and anaerobic conditions by various microorganisms. inchem.org A prevalent aerobic biodegradation pathway for DMF is initiated by the enzyme N,N-dimethylformamidase (DMFase), which hydrolyzes DMF into dimethylamine (DMA) and formate. researchgate.net The DMA is subsequently oxidized to formaldehyde and methylamine, which are then further broken down into ammonia and formaldehyde. researchgate.net Several bacterial genera, including Paracoccus, Rhodococcus, and Pseudomonas, are known to be capable of completely mineralizing DMF. researchgate.netbiorxiv.org

Another metabolic pathway for DMF involves the hydroxylation of the methyl groups, leading to the formation of N-(hydroxymethyl)-N-methylformamide (HMMF). inchem.org This can then decompose to N-methylformamide (NMF), which is further oxidized. inchem.org

Given that this compound shares the same N,N-dimethylamide functional group, it is plausible that its biodegradation would proceed through similar initial steps, namely the enzymatic hydrolysis of the amide bond to yield dimethylamine and the corresponding carboxylic acid (octanoic acid). The subsequent degradation of dimethylamine would likely follow the pathways observed for DMF. nih.gov However, the longer octyl chain of this compound may influence the rate and efficiency of its biodegradation compared to the smaller DMF molecule.

Ecotoxicological Considerations of this compound

The ecotoxicological effects of this compound are essential for understanding its potential risk to environmental organisms. While data on the pure compound is scarce, studies on the commercial mixture Hallcomid M-8-10 provide critical insights into its toxicity profile. tga.gov.au

Aquatic Toxicity to Fish, Invertebrates, and Algae

Studies conducted on Hallcomid M-8-10, a mixture containing a significant proportion of this compound, have determined its acute toxicity to representative aquatic organisms from different trophic levels.

Fish: A static test on Rainbow Trout (Oncorhynchus mykiss) established a 96-hour median lethal concentration (LC50) of 21.1 mg/L. epa.gov The No Observed Effect Concentration (NOEC) for mortality in this study was 5.00 mg/L. epa.gov Based on this LC50 value, the mixture is classified as slightly toxic to this fish species. epa.gov

Invertebrates: Data for the acute toxicity to aquatic invertebrates like Daphnia magna for the Hallcomid M-8-10 mixture were not available in the reviewed sources. However, data on a chemically similar compound, N,N-dimethyltetradecanamide, indicates that it is acutely toxic to Daphnia magna.

Algae: For the green alga Selenastrum capricornutum (now known as Raphidocelis subcapitata), the most sensitive endpoint was biomass (area under the growth curve). The 72-hour median effective concentration (EC50) for biomass was determined to be 5.47 mg/L. epa.gov The NOEC for the same parameter was found to be less than 1.80 mg/L. epa.gov

The following table summarizes the available aquatic toxicity data for the this compound-containing mixture, Hallcomid M-8-10.

| Species | Test Duration | Endpoint | Value (mg/L) | Toxicity Classification |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 21.1 | Slightly Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | NOEC | 5.00 | - |

| Green Alga (Selenastrum capricornutum) | 72 hours | EC50 (Biomass) | 5.47 | - |

| Green Alga (Selenastrum capricornutum) | 72 hours | NOEC (Biomass) | < 1.80 | - |

Terrestrial Toxicity to Soil Organisms and Plants

There is a notable lack of specific data in the available scientific literature regarding the toxicity of this compound to terrestrial organisms such as soil-dwelling invertebrates (e.g., earthworms) and plants. Safety Data Sheets for the compound often state "no data available" for mobility in soil and other terrestrial effects. echemi.com Without dedicated studies on endpoints like earthworm mortality or plant growth inhibition, a comprehensive assessment of the compound's risk to the terrestrial environment cannot be completed.

Bioaccumulation Potential in Aquatic and Terrestrial Environments

The potential for a chemical to bioaccumulate, or build up in the tissues of organisms, is a critical aspect of its environmental risk profile. For this compound, direct experimental data on its bioconcentration factor (BCF) in aquatic or terrestrial organisms is limited, with safety data sheets often reporting "no data available". echemi.com

However, assessments based on surrogate chemicals and computational modeling provide an indication of its likely behavior. The U.S. Environmental Protection Agency (EPA), using the EPI Suite™ software, estimated the BCF for related dimethyl amides. The results indicated a low potential for these substances to bioconcentrate in aquatic organisms. This assessment, conducted for N,N-dimethyltetradecanamide, is considered relevant for this compound due to their structural similarity. A low bioaccumulation potential suggests that the compound is unlikely to magnify through the food chain.

Theoretical and Computational Studies of N,n Dimethyloctanamide

Molecular Modeling and Simulation of N,N-Dimethyloctanamide

Molecular modeling and simulation techniques are employed to understand the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

The conformational flexibility of this compound is primarily determined by the rotation around the C-N amide bond and the various C-C bonds of the octyl chain. The rotation around the C-N bond is known to have a significant energy barrier due to the partial double bond character arising from resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. nih.gov This resonance results in a planar amide group. rsc.org

The long octyl chain can adopt numerous conformations. Computational methods like molecular mechanics can be used to explore the potential energy surface and identify low-energy conformers. It is expected that the extended, all-trans conformation of the alkyl chain would be one of the low-energy states in the gas phase, while in condensed phases, folded or gauche conformations may also be populated. researchgate.net

Table 1: Estimated Rotational Barriers and Dihedral Angles for Key Bonds in this compound

| Bond | Description | Estimated Rotational Barrier (kcal/mol) | Predominant Dihedral Angles (degrees) |

|---|---|---|---|

| O=C-N(CH₃)₂ | Amide C-N bond | 15 - 20 | ~180 (trans) |

| C-C (alkyl chain) | Carbon-carbon single bonds | 3 - 5 | ~180 (anti), ±60 (gauche) |

Note: The data in this table is estimated based on typical values for amides and alkanes from computational chemistry studies.

Molecular dynamics (MD) simulations can be utilized to study the interactions of this compound with itself and with solvent molecules. nih.gov In a pure liquid state, dipole-dipole interactions between the polar amide groups would be significant, alongside van der Waals interactions from the long alkyl chains.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and related properties of molecules. udel.edu

The electronic structure of the amide group in this compound is characterized by the delocalized π-system. nih.gov The highest occupied molecular orbital (HOMO) is expected to have significant contribution from the nitrogen lone pair and the carbonyl oxygen, while the lowest unoccupied molecular orbital (LUMO) is likely to be centered on the carbonyl carbon, indicating its electrophilic nature.

DFT-based reactivity descriptors can be calculated to predict the molecule's reactivity. researcher.life For instance, the electrophilicity index would quantify the susceptibility of the carbonyl carbon to nucleophilic attack, a key step in reactions like hydrolysis. acs.org

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Indicates potential for electron donation |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| Electrostatic Potential | Negative potential around carbonyl oxygen | Site for electrophilic attack or hydrogen bonding |

Note: This table presents qualitative predictions based on the general electronic structure of N,N-dialkylamides.

Quantum chemical calculations are instrumental in simulating and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure. uea.ac.uk The calculations can also help in understanding the through-bond and through-space effects influencing the chemical shifts. For instance, the chemical shifts of the methyl protons on the nitrogen will be distinct from those in the alkyl chain. uzh.ch

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to simulate the IR spectrum. biorxiv.org Key vibrational modes for this compound would include the C=O stretching frequency (amide I band), typically around 1650 cm⁻¹, and various C-H stretching and bending modes from the alkyl chain and N-methyl groups. semanticscholar.orgnih.gov

Computational Studies of this compound in Reaction Mechanisms

Computational studies can elucidate the detailed mechanisms of reactions involving this compound. For example, the mechanism of amide bond formation or hydrolysis can be investigated by calculating the energies of reactants, transition states, and products. rsc.orgresearchgate.net

In a study of base-catalyzed amide hydrolysis, computational methods can map out the reaction pathway, including the formation of a tetrahedral intermediate and the subsequent cleavage of the C-N bond. acs.org Such studies provide insights into the reaction kinetics and the factors that influence the reaction rate.

Table 3: Key Compound Names Mentioned in the Article

| Compound Name |

|---|

Transition State Analysis of Amidation Reactions

Transition state analysis is a powerful computational tool used to determine the energy barriers and geometries of the highest-energy structures along a reaction pathway. For amidation reactions, this typically involves modeling the nucleophilic attack of a dimethylamine (B145610) precursor on an activated octanoyl species. Key parameters calculated in such analyses include activation energies, bond lengths and angles of the forming and breaking bonds, and vibrational frequencies to confirm the nature of the transition state.

While numerous studies have performed transition state analysis on the formation of various amides, specific data for the reaction producing this compound is not present in the surveyed literature. Such an analysis would be necessary to provide quantitative insights into the kinetics and mechanism of its synthesis.

Catalytic Cycle Simulations in Cross-Coupling Reactions

N,N-dialkylamides can participate in various transition-metal-catalyzed cross-coupling reactions, where the amide bond is either formed or cleaved. Computational simulations of these catalytic cycles, often using Density Functional Theory (DFT), are instrumental in understanding the roles of catalysts, ligands, and additives. These simulations map out the energy profile of the entire catalytic cycle, identifying key intermediates and transition states for steps such as oxidative addition, transmetalation, and reductive elimination.

Despite the significant research interest in the cross-coupling of amides, computational studies specifically simulating the catalytic cycle involving this compound as a substrate or product are not found in the available scientific literature. Such simulations would provide a detailed, step-by-step understanding of how this specific amide interacts with a catalyst and other reagents throughout the reaction.

Q & A

Q. What are the optimal synthetic routes and conditions for producing N,N-Dimethyloctanamide in laboratory settings?

This compound can be synthesized via two primary methods:

- Route 1 : Reaction of octanoyl chloride with dimethylamine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. The reaction proceeds at ambient temperature with stirring for 6–12 hours, yielding ~85% purity .

- Route 2 : Industrial-scale synthesis involves octanoic acid and dimethylamine with a dehydrating agent (e.g., P2O5), performed under controlled pressure (1–2 atm) and elevated temperatures (80–100°C) to achieve >90% yield .

Q. How do the physicochemical properties of this compound influence its utility as a solvent in organic synthesis?

Key properties include:

- Boiling point : 233.6°C at 760 mmHg, enabling high-temperature reactions .

- Density : 0.865 g/cm³, indicating moderate polarity suitable for dissolving hydrophobic and hydrophilic compounds .

- Solubility : Balances hydrophilicity (amide group) and hydrophobicity (C8 alkyl chain), making it effective in biphasic systems .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a catalytic cosolvent in biphasic C-N cross-coupling reactions?